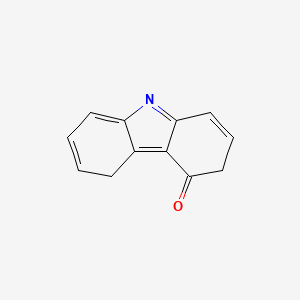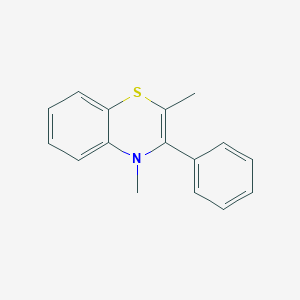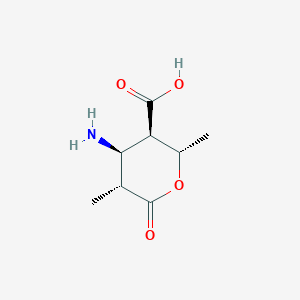![molecular formula C11H8F6O2S B14210259 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene CAS No. 918341-12-5](/img/structure/B14210259.png)
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with methanesulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene typically involves electrophilic aromatic substitution reactions. The reaction conditions often require the presence of strong acids or bases and specific catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfone derivatives, reduced benzene derivatives, and various substituted benzene compounds .
Scientific Research Applications
1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methanesulfonyl and trifluoromethyl groups influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved include the formation of reactive intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
- 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
- 1,3-Dichlorobenzene
- 1,3,5-Trifluorobenzene
Uniqueness: 1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both methanesulfonyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
918341-12-5 |
|---|---|
Molecular Formula |
C11H8F6O2S |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
1-(2-methylsulfonylethenyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H8F6O2S/c1-20(18,19)3-2-7-4-8(10(12,13)14)6-9(5-7)11(15,16)17/h2-6H,1H3 |
InChI Key |
JESCBLZQBSVQHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C=CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-Chloro-3-(trifluoromethyl)anilino]-3-oxopropanoic acid](/img/structure/B14210177.png)
![Quinolinium, 1-[(2-boronophenyl)methyl]-6-methyl-, bromide](/img/structure/B14210183.png)

![1-(2-Chlorophenyl)-3-[2-[(2-chlorophenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14210189.png)

![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)

![[4-(3-Chlorobut-1-yn-1-yl)phenyl]methanol](/img/structure/B14210219.png)
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)

![3-Quinolineethanol, 7-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14210234.png)


